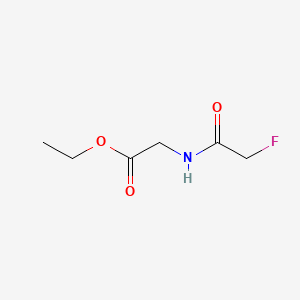![molecular formula C20H18F7NO2 B13418968 (2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine CAS No. 380499-06-9](/img/structure/B13418968.png)
(2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-2-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine is a complex organic compound characterized by its unique structural features It contains a morpholine ring substituted with a 4-fluorophenyl group and an ethoxy group attached to a 3,5-bis(trifluoromethyl)phenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Ethoxy Intermediate: The synthesis begins with the preparation of the ethoxy intermediate by reacting ®-1-(3,5-bis(trifluoromethyl)phenyl)ethanol with an appropriate reagent, such as a base or an acid catalyst.
Formation of the Morpholine Ring: The next step involves the formation of the morpholine ring by reacting the ethoxy intermediate with a suitable amine, such as 4-fluoroaniline, under controlled conditions.
Final Coupling Reaction: The final step involves coupling the morpholine intermediate with the 4-fluorophenyl group using a coupling reagent, such as a palladium catalyst, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as flow chemistry, which allows for continuous production and better control over reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-2-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-2-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.
Biological Research: The compound is used in biological research to study its interactions with biological targets and its effects on cellular processes.
Wirkmechanismus
The mechanism of action of (2R,3R)-2-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biological responses. The exact pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3R)-2-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-chlorophenyl)morpholine
- (2R,3R)-2-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-bromophenyl)morpholine
- (2R,3R)-2-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-iodophenyl)morpholine
Uniqueness
The uniqueness of (2R,3R)-2-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl groups enhances its chemical stability and lipophilicity, while the fluorophenyl group contributes to its potential biological activity.
Eigenschaften
CAS-Nummer |
380499-06-9 |
|---|---|
Molekularformel |
C20H18F7NO2 |
Molekulargewicht |
437.4 g/mol |
IUPAC-Name |
(2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine |
InChI |
InChI=1S/C20H18F7NO2/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12/h2-5,8-11,17-18,28H,6-7H2,1H3/t11-,17-,18-/m1/s1 |
InChI-Schlüssel |
AFBDSAJOMZYQAI-HWOJHCLVSA-N |
Isomerische SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@H](NCCO2)C3=CC=C(C=C3)F |
Kanonische SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


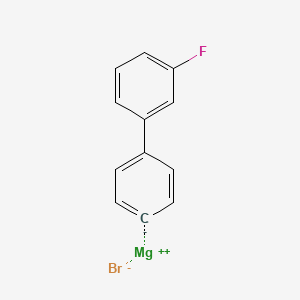
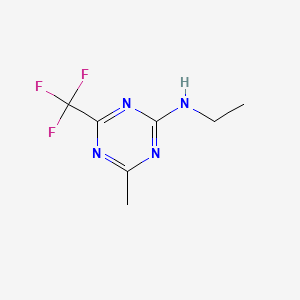

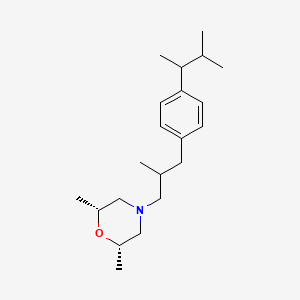
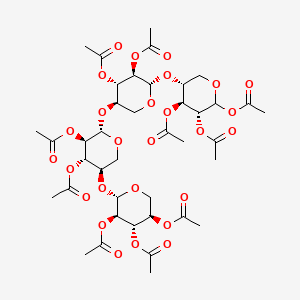


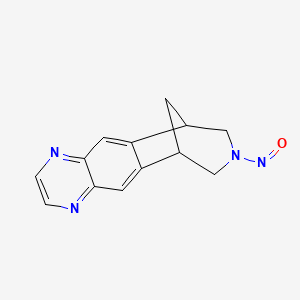




![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate](/img/structure/B13418976.png)
